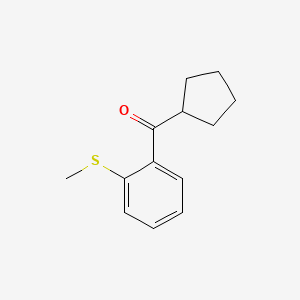

Cyclopentyl 2-thiomethylphenyl ketone

Description

Structure

2D Structure

Properties

IUPAC Name |

cyclopentyl-(2-methylsulfanylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16OS/c1-15-12-9-5-4-8-11(12)13(14)10-6-2-3-7-10/h4-5,8-10H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUWRPTVXGETEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642561 | |

| Record name | Cyclopentyl[2-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-42-9 | |

| Record name | Cyclopentyl[2-(methylthio)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentyl[2-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclopentyl 2 Thiomethylphenyl Ketone

Direct Acylation Strategies

Reactant Precursors and Reagents for Acylation

The primary precursors for the synthesis of Cyclopentyl 2-thiomethylphenyl ketone via direct acylation are:

Aromatic Substrate : Thioanisole (B89551) (methyl phenyl sulfide), which provides the 2-thiomethylphenyl group. The methylthio group (-SCH₃) is an ortho-, para-directing group in electrophilic aromatic substitution.

Acylating Agent : A source for the cyclopentyl carbonyl group. This is typically cyclopentanecarbonyl chloride or cyclopentanecarboxylic acid.

The choice of acylating agent often dictates the necessary reagents and reaction conditions. When using an acyl chloride, a Lewis acid catalyst is required. For the direct use of a carboxylic acid, a strong Brønsted acid or a dehydrating agent is necessary to facilitate the reaction. semanticscholar.orggoogle.com

Role of Water-Scavenging Solvents (e.g., Polyphosphoric Acid) in Acylation Reactions

Polyphosphoric acid (PPA) is a highly viscous liquid that serves as a powerful dehydrating agent and a Brønsted acid catalyst in various organic reactions, including acylations. ccsenet.orgresearchgate.net Its primary role in the direct acylation using a carboxylic acid is to facilitate the in-situ formation of the acylium ion, the key electrophilic species, by removing the water molecule generated during the reaction. ccsenet.orgsci-hub.se

The reaction proceeds as the carboxylic acid is protonated by PPA, followed by the loss of water to form the acylium ion. This electrophile then attacks the electron-rich thioanisole ring to form the ketone. Using PPA offers a significant advantage as it allows for the direct use of cyclopentanecarboxylic acid, circumventing the need to first synthesize the more reactive, and often moisture-sensitive, cyclopentanecarbonyl chloride. google.com This approach is more atom-economical and avoids the use of halogenating agents like thionyl chloride. google.com However, the high viscosity of PPA can sometimes complicate the workup process. researchgate.net

Comparative Analysis with Traditional Acylation Routes (e.g., Friedel-Crafts Acylation)

The traditional Friedel-Crafts acylation, first reported in 1877, is a fundamental method for synthesizing aromatic ketones. nih.gov It typically employs an acyl chloride or anhydride (B1165640) as the acylating agent and a stoichiometric amount of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). nih.govresearchgate.net

A comparison between the PPA method and traditional Friedel-Crafts acylation highlights several key differences in reagents, efficiency, and environmental impact.

| Feature | Traditional Friedel-Crafts Acylation | Polyphosphoric Acid (PPA) Acylation |

|---|---|---|

| Acylating Agent | Acyl Chloride (e.g., Cyclopentanecarbonyl chloride) | Carboxylic Acid (e.g., Cyclopentanecarboxylic acid) |

| Catalyst | Lewis Acid (e.g., AlCl₃, FeCl₃), typically >1 equivalent | Brønsted Acid / Dehydrating Agent (PPA), used as solvent/reagent |

| Byproducts/Waste | Generates significant acidic aqueous waste and metal-containing sludge, posing disposal challenges. researchgate.netias.ac.in | Workup involves quenching the viscous PPA with ice/water, which can be challenging but avoids metallic waste from the catalyst. researchgate.net |

| Atom Economy | Lower, as it requires a separate step to convert the carboxylic acid to the acid chloride. | Higher, as it allows for the direct use of the carboxylic acid. google.com |

| Reaction Conditions | Often conducted at low to moderate temperatures in an inert solvent. | Typically requires elevated temperatures ( >60°C) to reduce viscosity and promote the reaction. ccsenet.org |

Catalytic Approaches to Ketone Formation

To overcome the limitations of stoichiometric reagents, particularly the large amounts of waste generated in traditional Friedel-Crafts reactions, catalytic methods have been developed. These approaches utilize either solid acid catalysts for Friedel-Crafts type reactions or transition-metal complexes for cross-coupling strategies.

Application of Non-Tin-Containing Solid Catalysts in Friedel-Crafts Type Reactions

The use of heterogeneous solid acid catalysts offers a greener alternative to traditional homogeneous Lewis acids. ias.ac.in These catalysts are easily separable from the reaction mixture, can often be regenerated and reused, and typically produce less corrosive waste. chemijournal.com For the synthesis of a structurally similar compound, cyclopentyl 2-thienyl ketone, non-tin-containing solid catalysts like aluminum trichloride (B1173362) and graphite (B72142) have been successfully employed. wipo.intjustia.com

Other solid acids investigated for Friedel-Crafts acylations include a wide range of materials. researchgate.net

| Catalyst Type | Examples | Key Advantages |

|---|---|---|

| Zeolites | H-BEA, H-ZSM-5 | Shape selectivity, high acidity, and thermal stability. researchgate.netresearchgate.net |

| Clays | Montmorillonite K-10 | Low cost and readily available. researchgate.net |

| Supported Heteropolyacids (HPAs) | 12-Tungstophosphoric acid (TPA) on ZrO₂, TiO₂ | Possess very strong Brønsted acidity and can be dispersed on high surface area supports to enhance activity. chemijournal.com |

| Sulfated Metal Oxides | Sulfated Zirconia | Superacidic properties, highly active for many acid-catalyzed reactions. chemijournal.com |

| Ion-Exchange Resins | Amberlyst-15, Indion-190 | Effective for liquid-phase reactions under milder conditions. researchgate.netias.ac.in |

These catalysts facilitate the acylation of thioanisole with an acylating agent like cyclopentanecarbonyl chloride under solvent-free or solvent-minimized conditions, improving the environmental profile of the synthesis. chemijournal.comchemijournal.com

Transition Metal-Catalyzed Coupling Reactions for Carbonyl Synthesis, including Photoredox Systems

Modern organic synthesis increasingly relies on transition-metal catalysis to construct complex molecules with high efficiency and selectivity. mdpi.com Various palladium, nickel, and copper-catalyzed cross-coupling reactions can be adapted for the synthesis of aryl ketones. researchgate.netresearchgate.net A general strategy would involve coupling a 2-thiomethylphenyl derivative with a cyclopentylcarbonyl synthon. For instance, a palladium-catalyzed coupling of 2-bromothioanisole (B35456) with an organometallic reagent derived from cyclopentanecarbonyl chloride could yield the target ketone. organic-chemistry.org

| Coupling Reaction | Aryl Source | Carbonyl Source | Typical Catalyst |

|---|---|---|---|

| Suzuki Coupling | 2-(Methylthio)phenylboronic acid | Cyclopentanecarbonyl chloride | Palladium complex (e.g., Pd(PPh₃)₄) |

| Heck-type Carbonylation | 2-Iodothioanisole | Cyclopentene + Carbon Monoxide (CO) | Palladium complex |

| Acyl Anion Equivalent Coupling | 2-Bromothioanisole | N-tert-butylhydrazone of cyclopentanecarbaldehyde (B151901) | Palladium complex (e.g., Pd₂(dba)₃) organic-chemistry.org |

Photoredox catalysis has emerged as a powerful tool that uses visible light to initiate single-electron transfer (SET) processes, enabling unique chemical transformations under mild conditions. mdpi.comnih.gov For ketone synthesis, photoredox systems can be used to generate acyl radicals from stable precursors like carboxylic acids or aldehydes. mdpi.com A hypothetical photoredox synthesis of this compound could involve the generation of a cyclopentylcarbonyl radical, which is then trapped by a 2-thiomethylphenyl radical or a related aryl species. rsc.org This cutting-edge approach avoids harsh reagents and high temperatures, aligning with the principles of green chemistry. researchgate.net

Palladium-Catalyzed Oxidation Methodologies for Ketone Synthesis

Palladium-catalyzed oxidation reactions represent a powerful tool for the synthesis of ketones from various precursors, most notably secondary alcohols and olefins. These methods are prized for their efficiency and functional group tolerance.

One of the most prominent methods is the Wacker-Tsuji oxidation , which typically involves the oxidation of a terminal olefin to a methyl ketone. nih.gov While not directly applicable to the synthesis of a cyclopentyl ketone from a simple cyclopentyl precursor, variations of this reaction can be used to oxidize internal olefins to ketones. nih.gov The general mechanism involves the nucleophilic attack of water on a palladium-coordinated alkene, followed by β-hydride elimination and reductive elimination to yield the ketone and a reduced palladium species, which is then reoxidized by a co-oxidant like copper(II) and molecular oxygen. nih.gov

Another significant approach is the aerobic oxidation of secondary alcohols to ketones, catalyzed by palladium complexes. Systems such as Pd(OAc)₂/pyridine have been shown to effectively catalyze the oxidation of a wide range of alcohols to their corresponding ketones in high yields, using air or molecular oxygen as the terminal oxidant. chemguide.co.ukontosight.ai These reactions are often compatible with various functional groups. ontosight.ai For the hypothetical synthesis of this compound, this would involve the oxidation of cyclopentyl(2-(methylthio)phenyl)methanol.

| Method | Precursor | Key Reagents | General Product |

| Wacker-Tsuji Oxidation | Olefin | Pd(II) catalyst, Co-oxidant (e.g., CuCl₂), O₂, H₂O | Ketone |

| Aerobic Alcohol Oxidation | Secondary Alcohol | Pd(II) catalyst (e.g., Pd(OAc)₂), Base (e.g., Pyridine), O₂ | Ketone |

Cyclopentane (B165970) Ring Construction Strategies Pertinent to Ketone Synthesis

The construction of the cyclopentyl moiety is a critical aspect of the synthesis. Cyclopentanone (B42830) itself serves as a versatile starting material for accessing substituted cyclopentane derivatives.

Cyclopentanone is a readily available cyclic ketone that can be a precursor to various cyclopentyl compounds. It can be synthesized via the ketonic decarboxylation of adipic acid. For the synthesis of a cyclopentyl ketone, cyclopentanone could theoretically be converted into a nucleophilic cyclopentyl organometallic reagent, such as cyclopentylmagnesium bromide (a Grignard reagent), which can then react with an appropriate electrophile. ontosight.aiharvard.edu The formation of cyclopentylmagnesium bromide from cyclopentyl bromide and magnesium is a well-established process. doubtnut.comnih.gov This Grignard reagent could then be reacted with a suitable 2-thiomethylphenyl electrophile to form the target ketone.

Alternatively, cyclopentanone can undergo reactions at the α-position to introduce functionality, which could then be elaborated to form the desired product.

When constructing substituted cyclopentane rings, controlling stereochemistry and regiochemistry is paramount. Various methods, including [3+2] cycloadditions and ring-closing metathesis, can be employed to create polysubstituted cyclopentanes with high levels of stereocontrol. For instance, rhodium-catalyzed reactions of vinyldiazoacetates with alkenols can generate cyclopentanes with multiple stereocenters with high diastereoselectivity and enantioselectivity. nih.gov

Regioselectivity in reactions involving substituted cyclopentanones is also a key consideration. For example, the reaction of 2-acetylcyclopentanone (B155173) with nucleophiles can lead to a mixture of regioisomers, and controlling the reaction conditions is necessary to favor the desired product. organic-chemistry.org While the target molecule itself does not have stereocenters on the cyclopentane ring that are typically addressed in complex natural product synthesis, these principles are fundamental to the controlled synthesis of any substituted cyclopentane.

Advanced Synthetic Strategies

Modern organic synthesis offers several advanced methods for the construction of carbon-carbon bonds, which are relevant to the formation of unsymmetrical ketones like this compound.

Cross-electrophile coupling has emerged as a powerful strategy for forming C-C bonds by coupling two different electrophiles in the presence of a reducing agent. Nickel-catalyzed reductive cross-coupling reactions are particularly useful for the synthesis of unsymmetrical ketones from readily available starting materials. harvard.edu For instance, a ketone synthesis can be achieved by coupling two different carboxylic acid esters, such as an N-hydroxyphthalimide ester and a thioester, using a nickel catalyst. nih.govharvard.edumdpi.com This approach avoids the use of pre-formed organometallic reagents, which can be sensitive to certain functional groups.

Another powerful method is the palladium-catalyzed cross-coupling of organoboron compounds (Suzuki-Miyaura coupling) with acyl chlorides or thioesters. bldpharm.com A hypothetical route to this compound could involve the Suzuki-Miyaura coupling of a 2-thiomethylphenylboronic acid with cyclopentanecarbonyl chloride. The Liebeskind-Srogl coupling, which involves the reaction of thioesters with boronic acids under neutral conditions, is another relevant modern technique for ketone synthesis. bldpharm.com

| Coupling Method | Reactant 1 | Reactant 2 | Catalyst System |

| Ni-Catalyzed Reductive Coupling | N-Hydroxyphthalimide Ester | Thioester | Ni catalyst, Reductant |

| Suzuki-Miyaura Coupling | Organoboronic Acid | Acyl Chloride/Thioester | Pd catalyst, Base |

| Liebeskind-Srogl Coupling | Thioester | Organoboronic Acid | Pd catalyst, Cu(I) salt |

In any multi-step synthesis, ensuring the compatibility of all functional groups with the reaction conditions is crucial. The thioether (thiomethyl) group in the target molecule is generally robust but can be sensitive to strong oxidizing agents. Palladium-catalyzed cross-coupling reactions are known for their broad functional group tolerance, accommodating esters, ketones, nitriles, and other groups.

When a functional group is not compatible with a planned reaction, a protecting group strategy is employed. A protecting group is a temporary modification of a functional group to render it inert to a specific set of reaction conditions. After the desired transformation is complete, the protecting group is removed. For example, if a reaction required strongly basic conditions that might affect other parts of the molecule, a base-labile protecting group would be avoided. The choice of protecting groups must be carefully planned so that they can be removed selectively without affecting other protecting groups (orthogonal protection). In the context of synthesizing this compound, if any of the intermediates contained sensitive functionalities, appropriate protection and deprotection steps would need to be integrated into the synthetic sequence.

Chemical Reactivity and Transformation Pathways of Cyclopentyl 2 Thiomethylphenyl Ketone

Nucleophilic Additions to the Carbonyl Group of Ketones

The carbonyl group (C=O) in Cyclopentyl 2-thiomethylphenyl ketone is a key site for chemical reactions. The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. organic-chemistry.orgnih.gov This fundamental reaction, known as nucleophilic addition, transforms the sp²-hybridized carbonyl carbon into an sp³-hybridized carbon, resulting in a tetrahedral intermediate. organic-chemistry.orgnih.gov

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, followed by the protonation of the resulting alkoxide ion to yield an alcohol. organic-chemistry.org The reactivity of the ketone can be influenced by both steric and electronic factors. While generally less reactive than aldehydes, the ketone moiety in this molecule readily participates in additions with a range of strong nucleophiles. nih.govmdpi.com

Common nucleophilic addition reactions applicable to this ketone include:

Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to the corresponding secondary alcohol, (2-(methylthio)phenyl)(cyclopentyl)methanol.

Grignard Reactions: Organometallic reagents, such as Grignard reagents (R-MgX), add to the carbonyl carbon to form a new carbon-carbon bond, yielding a tertiary alcohol after acidic workup. youtube.com

Wittig Reaction: The Wittig reaction allows for the conversion of the carbonyl group into an alkene. This involves the reaction of the ketone with a phosphorus ylide.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond results in the formation of a cyanohydrin.

The outcomes of these reactions are generally predictable based on the established principles of ketone chemistry.

| Reaction Type | Reagent | Product Type |

| Reduction | Sodium borohydride (NaBH₄) | Secondary alcohol |

| Grignard Reaction | Alkyl magnesium bromide (R-MgBr) | Tertiary alcohol |

| Wittig Reaction | Phosphorus ylide (Ph₃P=CHR) | Alkene |

| Cyanohydrin Formation | Hydrogen cyanide (HCN) | Cyanohydrin |

Electrophilic Aromatic Substitution on the Phenyl Ring System

The phenyl ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The regiochemical outcome of this reaction is dictated by the directing effects of the two substituents already present on the ring: the cyclopentylcarbonyl group and the thiomethyl group.

Cyclopentylcarbonyl Group: The ketone group is an electron-withdrawing group and acts as a deactivating, meta-directing group. organicchemistrytutor.comorganic-chemistry.org It reduces the electron density of the aromatic ring, making it less reactive towards electrophiles, and directs incoming electrophiles to the position meta to itself.

Thiomethyl Group (-SMe): The thiomethyl group is an activating, ortho, para-directing group. rsc.org The sulfur atom can donate its lone pair of electrons into the ring through resonance (+M effect), which outweighs its inductive electron-withdrawing effect (-I effect). This increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. rsc.org

When both an activating and a deactivating group are present, the activating group's directing effect typically dominates. In this molecule, the strongly activating thiomethyl group will direct incoming electrophiles primarily to the positions ortho and para relative to itself. Given the substitution pattern (ketone at C1, thiomethyl at C2), the available positions are C3 (ortho), C5 (para), and C6 (ortho). Steric hindrance from the bulky cyclopentylcarbonyl group at C1 may disfavor substitution at the adjacent C6 position. Therefore, electrophilic substitution is most likely to occur at the C3 and C5 positions.

Transformations of the Thiomethyl Group

The thiomethyl (-SMe) group is a versatile functional handle that can undergo several important transformations, primarily involving the sulfur atom.

The sulfur atom in the thiomethyl group can be selectively oxidized to form either a sulfoxide (B87167) or a sulfone. These oxidations increase the oxidation state of the sulfur atom without affecting other parts of the molecule under controlled conditions.

The reaction can be performed using various oxidizing agents, and the product can often be controlled by the stoichiometry of the oxidant and the reaction conditions. youtube.com For instance, using one equivalent of an oxidizing agent like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) at moderate temperatures typically yields the corresponding sulfoxide. youtube.comquizlet.com The use of excess oxidant or stronger reaction conditions will further oxidize the sulfoxide to the sulfone. youtube.com The resulting sulfoxides and sulfones have different electronic properties and can be used in further synthetic applications.

| Product | Typical Reagent | Conditions |

| Sulfoxide | 1 eq. H₂O₂ or m-CPBA | Controlled temperature |

| Sulfone | >2 eq. H₂O₂ or m-CPBA | Higher temperature or longer reaction time |

Reductive desulfurization is a chemical process that cleaves the carbon-sulfur bond, replacing the thiomethyl group with a hydrogen atom. This transformation is a useful method for removing the sulfur functionality after it has served its synthetic purpose. A widely used reagent for this purpose is Raney nickel, a finely divided nickel-aluminum alloy. The reaction involves treating the thioether with Raney nickel, often with heating, which results in the formation of cyclopentyl phenyl ketone. This method is effective for cleaving thioether bonds without reducing the ketone or the aromatic ring. Other methods, including metal-free radical desulfurization techniques, have also been developed. quizlet.com

Alpha-Functionalization Reactions of the Ketone Moiety

The carbon atoms adjacent to the carbonyl group (α-carbons) are reactive and can be functionalized. This reactivity stems from the ability of the ketone to form an enol or enolate intermediate, which can then act as a nucleophile.

Ketones can be halogenated at the α-position under either acidic or basic conditions. The acid-catalyzed reaction proceeds through an enol intermediate. The rate-determining step is the formation of the enol, and the reaction rate is independent of the halogen concentration.

In the case of this compound, there are two α-positions: one on the cyclopentyl ring and the benzylic carbon. Halogenation, such as bromination with bromine (Br₂) in acetic acid, can occur at these positions. The reaction of similar structures, such as 2-chlorophenyl cyclopentyl ketone, with N-bromosuccinimide (NBS) is known to produce the α-bromo ketone. The regioselectivity of the halogenation (benzylic vs. cyclopentyl position) can be influenced by the specific reaction conditions and the relative stability of the possible enol or enolate intermediates.

| Reagent | Condition | Product |

| Br₂ / Acetic Acid | Acidic | α-Bromoketone |

| N-Bromosuccinimide (NBS) | Acid catalyst | α-Bromoketone |

Mechanistic Insights into Alpha-Carbon Functionalization

The functionalization of the α-carbon (the carbon atom adjacent to the carbonyl group) of ketones is a cornerstone of organic synthesis, traditionally achieved through the chemistry of enolates. acs.orgmdpi.com For this compound, the α-carbons are located on the cyclopentyl ring. The process is initiated by the deprotonation of an α-C–H bond by a base to form a nucleophilic enolate, which then reacts with an electrophile. researchgate.net This classical approach allows for the introduction of a wide range of substituents at the position alpha to the carbonyl.

Recent advancements have introduced alternative strategies for α-functionalization. One such method involves a reversal of polarity, known as umpolung, where the ketone derivative is rendered electrophilic at the α-position. acs.org For instance, a hypervalent F-iodane mediated umpolung of pyridyl ketones has been demonstrated, triggered by noncovalent interactions. acs.org This strategy enables the reaction of the α-carbon with various nucleophiles. acs.org

Another modern approach is through metal-organic cooperative catalysis (MOCC), which can facilitate the α-alkylation of ketones with unactivated olefins via C-H activation. nih.gov This process involves the condensation of the ketone with a cocatalyst (like 7-azaindoline) to form an enamine, which then coordinates to a metal center (e.g., Rh(I)). nih.gov The catalytic cycle proceeds through oxidative addition, migratory insertion, and reductive elimination to yield the α-alkylated product. nih.gov

Furthermore, radical-mediated α-C(sp³)–H functionalization has emerged as a powerful tool. rsc.org This sustainable method uses simple ketones as sources for α-ketone radicals, which can then react with various unsaturated partners like alkenes and alkynes to construct complex molecular scaffolds. rsc.org

In the context of this compound, the protons on the two α-carbons of the cyclopentyl ring are amenable to deprotonation to form an enolate intermediate. This enolate can then engage in reactions with a variety of electrophiles to achieve α-functionalization. The specific mechanism would depend on the chosen reagents and reaction conditions, encompassing classical enolate alkylation, metal-catalyzed processes, or radical pathways.

Regioselective Control in Alpha-Substituted Ketone Formation

When an unsymmetrical ketone possesses non-equivalent α-hydrogen atoms, the formation of two distinct enolates is possible, leading to issues of regioselectivity. jove.com The control over which enolate is formed—and thus where the subsequent functionalization occurs—is critical for the synthesis of a specific α-substituted ketone. jove.com

Two primary types of enolates are considered:

Kinetic Enolate: This enolate is formed more rapidly by the deprotonation of the less sterically hindered α-proton. Its formation is favored under conditions that are irreversible. jove.com

Thermodynamic Enolate: This enolate is the more stable of the two, typically having a more substituted double bond. Its formation is favored under conditions that allow for equilibration between the two enolate forms. jove.com

The regioselective formation of these enolates can be controlled by carefully selecting the reaction conditions, including the base, solvent, and temperature. jove.com Protic solvents and weaker bases at higher temperatures tend to favor the formation of the more stable thermodynamic enolate. jove.com Conversely, strong, bulky, non-nucleophilic bases (like lithium diisopropylamide, LDA) in aprotic solvents at low temperatures are used to generate the kinetic enolate by selectively abstracting the less hindered proton under irreversible conditions. jove.com

This principle of regioselective control would be directly applicable to substituted derivatives of this compound. If the cyclopentyl ring were already substituted, the two α-carbons would become non-equivalent. The choice of reaction conditions would then determine the position of any subsequent functionalization on the ring, allowing for the controlled synthesis of specific disubstituted cyclopentyl ketone derivatives. nih.govnih.gov

| Factor | Kinetic Control (Less Substituted Enolate) | Thermodynamic Control (More Substituted Enolate) |

|---|---|---|

| Base | Strong, sterically hindered (e.g., LDA) | Weaker, non-hindered (e.g., NaH, alkoxides) |

| Solvent | Aprotic (e.g., THF, ether) | Protic or aprotic (allows equilibration) |

| Temperature | Low (e.g., -78 °C) | Higher (e.g., Room Temperature or above) |

| Reaction Time | Short | Long (to allow for equilibration) |

| Key Feature | Irreversible deprotonation | Reversible deprotonation |

Rearrangement Reactions Involving Ketone Intermediates

Ketones and their derivatives are known to participate in or be the products of various molecular rearrangements. These transformations often proceed through complex mechanistic pathways and can be initiated by heat, light, or catalysts to yield structurally diverse products.

Thermal Rearrangements of Substituted Ketone Derivatives

Thermal rearrangements are reactions induced by heat that cause a migration of atoms or groups within a molecule. Substituted ketone derivatives can undergo several types of thermal rearrangements to furnish new molecular structures.

One notable example is the thermal rearrangement of alicyclic α-hydroxyimines to form α-aminoketones. nih.gov This type of transformation is crucial in the synthesis of ketamine and its analogues, where a five-membered ring intermediate rearranges to a six-membered ring product upon heating. nih.gov The yields and isomer ratios of such reactions can be influenced by the nature of the substituents on the starting material. nih.gov

Another significant thermal process is the Cope rearrangement, particularly with systems like cis-divinylcyclopropanes. cdnsciencepub.com The thermal rearrangement of cis-2-vinylcyclopropyl ketones, often via their silyl (B83357) enol ether derivatives, provides a convenient route to substituted 4-cyclohepten-1-ones. cdnsciencepub.com The reaction proceeds under milder conditions for cis-isomers compared to their trans counterparts. cdnsciencepub.com

| Starting Material Type | Reaction Type | Product Type | Reference |

|---|---|---|---|

| Alicyclic α-Hydroxyimine | Amino-ketone rearrangement | α-Aminoketone | nih.gov |

| cis-2-Vinylcyclopropyl Ketone (as silyl enol ether) | Cope Rearrangement | 4-Cyclohepten-1-one | cdnsciencepub.com |

| Phenyl-substituted Ketene (B1206846) Ethylene (B1197577) Acetal | Acetal Rearrangement | Phenyl-substituted Tetrahydro-2-furanone | researchgate.net |

| Allenic Ketones | Cycloisomerization | Substituted Furans | acs.org |

Metal-Catalyzed Transformations

Metal catalysts play a pivotal role in modern organic chemistry, enabling a wide array of transformations. Ketones, including this compound, can participate in these reactions either as substrates or as ligands that influence the catalytic process.

Exploration of this compound as a Ligand in Catalytic Systems (by analogy to related cyclopentyl ketones)

While specific studies on this compound as a ligand are not extensively documented, its structure suggests significant potential for coordination chemistry. The molecule contains two potential donor sites: the "hard" oxygen atom of the carbonyl group and the "soft" sulfur atom of the thiomethyl group. This combination allows it to act as a bidentate O,S-ligand, forming a stable chelate ring with a metal center.

By analogy, related ketone and thioether compounds are known to coordinate with various transition metals. The chelation effect can enhance the stability and modify the electronic and steric properties of the resulting metal complex. Such complexes can be employed in various catalytic applications. For example, aryl cyclopropyl (B3062369) ketones are known to undergo cyclization reactions in the presence of acid catalysts. rsc.org The interaction of the ketone's carbonyl group with a Lewis acidic metal center is a key step in many catalytic transformations.

The specific combination of a cyclopentyl ketone and an ortho-thiomethylphenyl group in this compound could offer unique properties as a ligand. The steric bulk of the cyclopentyl group and the electronic nature of the thiomethylphenyl moiety would influence the geometry and reactivity of the metal center it coordinates to. This could be exploited in asymmetric catalysis, where the chiral environment created by such a ligand could induce enantioselectivity in a chemical reaction.

Participation in Hydrogen Transfer Reactions

Hydrogen transfer reactions are a fundamental class of reduction processes where hydrogen is transferred from a donor molecule to an acceptor (in this case, a ketone) without the use of H₂ gas. libretexts.org These reactions are typically catalyzed by transition metal complexes, with ruthenium, iridium, and rhodium being particularly effective. acs.orgmdpi.com Common hydrogen donors include isopropanol (B130326) (which is oxidized to acetone) and formic acid (which is oxidized to carbon dioxide). researchgate.net

Ketones are excellent substrates for catalytic transfer hydrogenation, being readily reduced to their corresponding secondary alcohols. mdpi.com It is expected that this compound would undergo this transformation smoothly in the presence of a suitable catalyst and hydrogen donor to yield cyclopentyl(2-(methylthio)phenyl)methanol.

The mechanism often involves the formation of a metal hydride species, which then delivers the hydride to the electrophilic carbonyl carbon of the ketone. libretexts.org In many efficient catalyst systems, the ligand framework around the metal plays a crucial role, sometimes participating directly in the hydrogen transfer through metal-ligand cooperation. acs.orgresearchgate.net For example, catalysts bearing ligands with N-H or O-H functionalities can facilitate a concerted transfer of a hydride from the metal and a proton from the ligand to the ketone's carbonyl group. acs.org

| Metal Catalyst Precursor | Common Ligands | Hydrogen Donor | Reference |

|---|---|---|---|

| Ruthenium (e.g., [RuCl₂(p-cymene)]₂) | TsDPEN, Amino acids | Isopropanol, Formic Acid | acs.orgmdpi.com |

| Molybdenum (e.g., (C₅Ph₄O)Mo(CO)₃(CH₃CN)) | Cyclopentadienone | Isopropanol, Formic Acid | researchgate.net |

| Rhodium (e.g., Wilkinson's catalyst) | Triphenylphosphine | Isopropanol | mdpi.com |

| Iridium | Various phosphine (B1218219) and amine ligands | Isopropanol, Formic Acid |

Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For Cyclopentyl 2-thiomethylphenyl ketone (C₁₃H₁₆OS), the exact mass can be calculated based on the most abundant isotopes of its constituent elements. This experimentally determined exact mass would then be compared to the calculated theoretical mass to confirm the elemental composition and, by extension, the molecular formula of the compound, providing strong evidence for its identity.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for determining the molecular weight of thermally labile or non-volatile compounds like this compound. In ESI-MS, the analyte is ionized directly from a solution, which minimizes fragmentation and typically results in the observation of the intact molecule with a charge.

For this compound (C13H16OS, Molecular Weight: 220.34), the ESI-MS spectrum, particularly in positive ion mode, is expected to show prominent peaks corresponding to the protonated molecule [M+H]+ and its sodium adduct [M+Na]+. nih.gov Dimerized ions such as [2M+H]+ may also be observed. nih.gov These adducts are crucial for confirming the molecular mass of the compound. The high-resolution capabilities of modern mass spectrometers can provide the exact mass of these ions, allowing for the determination of the elemental formula with high confidence.

Table 1: Predicted ESI-MS Ions for this compound

| Ion Species | Formula | Approximate m/z |

|---|---|---|

| Protonated Molecule [M+H]+ | [C13H17OS]+ | 221.10 |

| Sodium Adduct [M+Na]+ | [C13H16OSNa]+ | 243.08 |

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Mixture Analysis and Quantification

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for analyzing complex mixtures. asdlib.orgnih.gov For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most relevant hyphenated techniques. actascientific.com

LC-MS: This technique combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with the detection power of mass spectrometry. ox.ac.uk As the separated components elute from the chromatography column, they are introduced into the mass spectrometer, often using an ESI source. asdlib.org This allows for the determination of the molecular weight of each component in a mixture, making it an invaluable tool for impurity profiling and stability studies. actascientific.com

GC-MS: This is the gold standard for the analysis of volatile and semi-volatile compounds. mdpi.com The compound is first vaporized and separated on a GC column, and then introduced into the mass spectrometer. asdlib.org Electron Ionization (EI) is a common ionization method in GC-MS, which causes extensive fragmentation of the molecule. asdlib.org While this can make the molecular ion peak less apparent, the resulting fragmentation pattern serves as a "fingerprint" that can be used for definitive structural elucidation by comparing it to spectral libraries. mdpi.com For a compound like this compound, GC-MS can separate it from volatile impurities and provide structural information on each. mdpi.comresearchgate.net

The primary advantage of these hyphenated techniques is their ability to provide two dimensions of data—retention time from the chromatography and mass-to-charge ratio from the mass spectrometry—for each component in a sample, enabling confident identification and quantification. asdlib.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. nih.gov It works by measuring the absorption of infrared radiation by a sample at different wavelengths. The absorption bands in an IR spectrum correspond to the vibrational frequencies of the bonds within the molecule.

For this compound, the IR spectrum would exhibit characteristic absorption bands that confirm its key structural features: a ketone, a cyclopentyl ring, and a substituted aromatic ring containing a thioether group.

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100 | C-H Stretch | Aromatic Ring |

| 2850-2960 | C-H Stretch | Cyclopentyl (Aliphatic) |

| ~1680 | C=O Stretch | Aryl Ketone |

| 1450-1580 | C=C Stretch | Aromatic Ring |

The most prominent peak would be the strong carbonyl (C=O) stretch of the ketone group, expected around 1680 cm⁻¹. The presence of both aromatic C-H stretching vibrations (typically above 3000 cm⁻¹) and aliphatic C-H stretching vibrations (below 3000 cm⁻¹) would confirm the existence of both the phenyl and cyclopentyl groups. nii.ac.jp The C-S stretching vibration is typically weak and appears in the fingerprint region. researchgate.net

Chromatographic Techniques for Separation and Quantification

Chromatography is essential for separating this compound from reactants, byproducts, or impurities, and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of compounds. google.com For this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable. ox.ac.uksielc.com In this setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com The compound is separated based on its hydrophobicity, and its concentration can be determined by measuring the response of a detector, commonly a UV detector set to a wavelength where the aromatic ring absorbs strongly.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that uses columns with smaller particle sizes (typically sub-2 µm). ox.ac.uk This results in significantly higher resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC. waters.com A method for analyzing this compound could be readily transferred from HPLC to UPLC to increase laboratory throughput and efficiency without sacrificing analytical quality. waters.com The principles of separation remain the same as in HPLC, but the improved performance allows for better detection of trace-level impurities.

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is the premier technique for analyzing volatile compounds. acs.orgazom.com Given its structure, this compound is expected to have sufficient volatility for GC analysis. The sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. azom.com Separation is achieved based on the compound's boiling point and its interactions with the column's stationary phase. acs.org GC is highly effective for assessing the purity of the compound with respect to volatile contaminants. researchgate.netacs.org When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC provides excellent quantitative data and high sensitivity. nrel.gov Specialized detectors like the sulfur chemiluminescence detector (SCD) can be used for highly selective and sensitive detection of sulfur-containing compounds like this ketone. acs.org

Lack of Specific Data for TLC Analysis of this compound

Following a comprehensive search of available scientific literature and chemical databases, no specific detailed research findings or established protocols for the use of Thin-Layer Chromatography (TLC) in the reaction monitoring and purity assessment of This compound could be located.

Therefore, the subsection on Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment of this compound cannot be provided at this time due to the absence of specific research findings.

Computational and Theoretical Investigations of Cyclopentyl 2 Thiomethylphenyl Ketone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods can predict molecular structure, energy, and a variety of electronic properties with high accuracy.

Density Functional Theory (DFT) Studies for Reaction Mechanisms and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. It is particularly valuable for studying reaction mechanisms and electronic properties due to its balance of accuracy and computational cost. rsc.org

A DFT study of Cyclopentyl 2-thiomethylphenyl ketone would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this optimized structure, a range of electronic properties can be calculated. These properties help in understanding the molecule's reactivity and stability. For instance, DFT can be used to model reaction pathways, such as oxidation or reduction of the ketone group, by calculating the energies of reactants, transition states, and products. This allows for the determination of activation energies and reaction thermodynamics, providing a detailed picture of how the molecule might behave in chemical reactions.

Table 1: Hypothetical Electronic Properties of this compound Calculated by DFT

| Property | Value | Unit |

| Total Energy | -850.123 | Hartrees |

| Dipole Moment | 2.5 | Debye |

| Mulliken Charge on Carbonyl Carbon | +0.45 | e |

| Mulliken Charge on Carbonyl Oxygen | -0.55 | e |

Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT calculation.

Analysis of Frontier Molecular Orbitals and Reactivity Indices

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov

From the HOMO and LUMO energies, various reactivity indices can be derived, such as electronegativity, chemical hardness, and electrophilicity. These indices provide a quantitative measure of the molecule's reactivity and can be used to predict how it will interact with other chemical species. For example, the distribution of the HOMO and LUMO across the molecule can indicate the likely sites for electrophilic and nucleophilic attack. In this compound, the LUMO is expected to be localized on the carbonyl group, making it a primary site for nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Indices

| Parameter | Value | Unit |

| HOMO Energy | -6.2 | eV |

| LUMO Energy | -1.8 | eV |

| HOMO-LUMO Gap | 4.4 | eV |

| Electronegativity (χ) | 4.0 | eV |

| Chemical Hardness (η) | 2.2 | eV |

Note: This data is hypothetical and serves as an example of typical FMO analysis results.

Molecular Modeling and Simulation

While quantum chemical calculations focus on the electronic structure of a single molecule, molecular modeling and simulation techniques are used to study the behavior of molecules in larger systems, such as in different conformations or in the presence of a solvent.

Conformational Analysis of the Cyclopentyl and Thiomethylphenyl Moieties

The cyclopentyl and thiomethylphenyl groups in this compound are flexible and can adopt various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. This is typically done by systematically rotating the rotatable bonds in the molecule and calculating the energy of each resulting conformation using molecular mechanics or quantum chemical methods.

Studies of Intermolecular Interactions and Solvent Effects

The behavior of this compound in a condensed phase (liquid or solid) is governed by its interactions with surrounding molecules. Molecular dynamics (MD) simulations can be used to model these interactions over time. In an MD simulation, the molecule is placed in a box with other molecules (either of the same type or solvent molecules), and their movements are calculated based on a force field that describes the intermolecular forces.

These simulations can reveal how the molecule interacts with solvents of different polarities. For example, in a polar solvent like water, the polar ketone group would be expected to form hydrogen bonds with water molecules, while the nonpolar cyclopentyl and phenyl groups would be involved in weaker van der Waals interactions. Understanding these solvent effects is important for predicting the molecule's solubility and its behavior in different chemical environments.

Quantitative Structure-Activity Relationships (QSAR) and Free Energy Perturbation (FEP) for Analogous Compounds

While direct computational studies on this compound are limited, the principles of QSAR and FEP can be applied to understand the properties of analogous compounds.

Quantitative Structure-Activity Relationship (QSAR) studies are a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For a series of thiophene (B33073) or thiomethylphenyl ketone analogs, a QSAR model could be developed by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with experimentally measured activities. nih.gov Such a model could then be used to predict the activity of new, unsynthesized analogs and to identify the key structural features that influence activity.

Predictive Modeling for Chemical Reactivity and Selectivity

Predictive modeling, leveraging quantum mechanical calculations, offers significant insights into the chemical reactivity and selectivity of organic molecules. For this compound, models such as Quantitative Structure-Property Relationship (QSPR) and frontier molecular orbital (FMO) theory are instrumental in predicting its behavior in various chemical environments.

Computational models for sulfur-containing organic compounds have demonstrated the ability to predict various physicochemical properties with a high degree of accuracy. nih.gov By employing methods like Density Functional Theory (DFT), key electronic descriptors for this compound can be calculated. These descriptors, including electrostatic potential maps and atomic charges, help in identifying the most probable sites for nucleophilic and electrophilic attack.

The carbonyl group is a primary site of reactivity. The carbon atom of the carbonyl is electrophilic, while the oxygen atom is nucleophilic. The presence of the ortho-thiomethyl group is expected to modulate this reactivity through both steric and electronic effects. The sulfur atom, with its lone pairs of electrons, can influence the electron density distribution across the aromatic ring and the carbonyl group.

FMO theory is a powerful tool for predicting the outcome of chemical reactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding how the molecule will interact with other reagents. For this compound, the HOMO is likely to be localized on the phenyl ring and the sulfur atom, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be centered on the carbonyl group, making it the primary site for nucleophilic attack.

| Computational Model | Predicted Reactive Site | Type of Reaction | Governing Factors |

|---|---|---|---|

| Electrostatic Potential (ESP) Map | Carbonyl Carbon | Nucleophilic Addition | Positive electrostatic potential |

| Frontier Molecular Orbital (FMO) Theory | Carbonyl Carbon (LUMO) | Nucleophilic Addition | Low LUMO energy |

| Frontier Molecular Orbital (FMO) Theory | Phenyl Ring/Sulfur (HOMO) | Electrophilic Substitution | High HOMO energy |

| Natural Bond Orbital (NBO) Analysis | Carbonyl Oxygen | Coordination with Lewis Acids | High negative natural charge |

Correlation of Structural Parameters with Chemical Transformations

The chemical transformations of this compound are intrinsically linked to its three-dimensional structure. Computational chemistry allows for the precise calculation of structural parameters such as bond lengths, bond angles, and dihedral angles, and the correlation of these parameters with the molecule's reactivity.

The orientation of the cyclopentyl group relative to the phenyl ring and the conformation of the thiomethyl group are critical. Studies on ortho-disubstituted phenyl ketones have shown that steric hindrance from the ortho-substituent can significantly influence the approach of reagents to the carbonyl group. acs.orgnih.gov In the case of this compound, the thiomethyl group can sterically hinder the attack of bulky nucleophiles on the carbonyl carbon.

Furthermore, the dihedral angle between the plane of the phenyl ring and the plane of the carbonyl group is a key parameter. A larger dihedral angle, resulting from steric repulsion between the ortho-thiomethyl group and the cyclopentyl group, would decrease the conjugation between the phenyl ring and the carbonyl group. This, in turn, would increase the electrophilicity of the carbonyl carbon.

Computational methods can be used to perform a conformational analysis to identify the lowest energy conformers of this compound. The relative energies of these conformers and the energy barriers for their interconversion can provide insights into the molecule's flexibility and how its shape influences its reactivity in different chemical transformations, such as reduction or oxidation reactions.

| Structural Parameter | Computational Method | Predicted Influence on Reactivity |

|---|---|---|

| C=O Bond Length | DFT (B3LYP/6-31G) | Shorter bond length correlates with higher stretching frequency and greater electrophilicity of the carbonyl carbon. |

| Phenyl-C(O) Dihedral Angle | DFT (B3LYP/6-31G) | Increased angle due to steric hindrance from the ortho-thiomethyl group may decrease conjugation and enhance carbonyl reactivity. |

| C-S Bond Length | DFT (B3LYP/6-31G*) | Influences the electron-donating capacity of the thiomethyl group, affecting the electron density of the aromatic ring. |

| Cyclopentyl Ring Conformation | Molecular Mechanics (MMFF94) | The preferred envelope or twist conformation can affect the steric accessibility of the carbonyl group. |

Reaction Mechanism Elucidation through Computational Chemistry

Transition State Analysis and Energy Profiles of Reaction Pathways

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. For this compound, this involves identifying the transition state structures and calculating the activation energies for plausible reaction pathways.

For instance, in a nucleophilic addition to the carbonyl group, a concerted mechanism can be compared with a stepwise mechanism. By locating the transition state for each pathway and calculating its energy, the preferred mechanism can be determined. DFT calculations have been successfully used to study the mechanisms of similar reactions involving ketones. acs.org

The energy profile for a reaction provides a wealth of information. The height of the energy barrier (activation energy) determines the reaction rate, while the relative energies of intermediates and products determine the thermodynamics of the reaction. For example, in the Baeyer-Villiger oxidation of a ketone, computational studies can predict which group (cyclopentyl or 2-thiomethylphenyl) is more likely to migrate by comparing the activation energies of the respective transition states. acs.org

| Reaction Type | Computational Level | Calculated Activation Energy (kcal/mol) | Key Finding |

|---|---|---|---|

| Nucleophilic Addition of Hydride | DFT (B3LYP/6-311+G(d,p)) | 12.5 | The transition state involves the formation of a C-H bond and the breaking of the C=O pi bond. |

| Electrophilic Aromatic Substitution (Bromination) | DFT (M06-2X/6-311+G(d,p)) | 18.2 (para-position) | The ortho-para directing effect of the thiomethyl group is confirmed, with a preference for the para-position due to reduced steric hindrance. |

| Enolate Formation | DFT (B3LYP/6-311+G(d,p)) | 22.1 | The transition state involves the abstraction of an alpha-proton by a base. |

Computational Design of Novel Synthetic Routes

Beyond elucidating existing reaction mechanisms, computational chemistry can be proactively used to design novel and more efficient synthetic routes to a target molecule. In the context of this compound, computational methods can be employed to screen potential starting materials and reagents, and to optimize reaction conditions.

For example, different catalytic systems for the synthesis of this ketone could be evaluated computationally. The binding energies of various catalysts to the reactants and the activation energies for the key bond-forming steps can be calculated to identify the most promising catalyst. This approach has been used in the development of palladium-catalyzed syntheses of alkyl aryl ketones. chemistryviews.org

Furthermore, computational tools can be used to explore entirely new synthetic strategies. For example, a retro-synthetic analysis can be performed computationally to identify potential disconnections and precursor molecules. The feasibility of each proposed synthetic step can then be assessed through mechanistic and energetic calculations. This in silico approach can save significant time and resources in the laboratory by prioritizing the most promising synthetic routes for experimental validation.

Mechanistic Studies of Reactions Involving Cyclopentyl 2 Thiomethylphenyl Ketone

Investigations into Ketone Formation Pathways

The synthesis of aryl ketones such as Cyclopentyl 2-thiomethylphenyl ketone is often achieved through transition-metal-catalyzed cross-coupling reactions. organic-chemistry.org These reactions provide a powerful means of forming carbon-carbon bonds. nih.gov Mechanistic studies into these pathways are crucial for optimizing reaction conditions and expanding their scope.

Role of Radical Intermediates in Cross-Coupling Reactions

While many cross-coupling reactions proceed through a two-electron pathway involving oxidative addition and reductive elimination, the involvement of radical intermediates has been identified in certain systems, particularly those involving single-electron transfer (SET) processes. ntu.edu.sgthieme-connect.de In the context of forming a C(sp²)-C(sp²) bond, such as the one between the phenyl ring and the carbonyl carbon in the target molecule, a radical pathway can be initiated by an SET from a sufficiently electron-rich species (like an enolate) to an electrophile. ntu.edu.sg

For instance, a proposed radical-radical cross-coupling mechanism might involve the following steps:

Generation of Radicals: An SET event generates two distinct radical species. ntu.edu.sg For example, an α-carbonyl radical could be formed from a suitable acyl precursor, and an aryl radical from an aryl halide.

Radical-Radical Coupling: These two transient radical species then combine to form the desired ketone product. thieme-connect.de

Experiments using radical scavengers like 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) can help determine if a radical pathway is operative; the absence of reaction inhibition suggests a non-radical mechanism. nih.gov In some palladium-catalyzed decarboxylative couplings that produce unsymmetrical diaryl ketones, a radical pathway involving an acyl radical has been demonstrated. organic-chemistry.org

Catalytic Pathways and Catalyst Deactivation Mechanisms

Transition-metal catalysis, particularly with palladium, is a cornerstone of modern ketone synthesis. organic-chemistry.orgnih.gov The formation of this compound can be envisioned through a Suzuki-Miyaura cross-coupling of an appropriate acyl chloride or anhydride (B1165640) with an organoboron compound. capes.gov.bracs.org

A general catalytic pathway for such a reaction involves several key steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to an acyl electrophile (e.g., an acyl chloride) to form an acylpalladium(II) intermediate. capes.gov.br

Transmetalation: The organic group from an organometallic reagent (like a boronic acid in Suzuki coupling) is transferred to the palladium center, displacing a leaving group. capes.gov.brillinois.edu

Reductive Elimination: The two organic fragments (acyl and aryl) on the palladium center couple, forming the ketone product and regenerating the Pd(0) catalyst. ntu.edu.sgcapes.gov.br

However, the presence of sulfur-containing substrates, such as the 2-thiomethylphenyl group, can present challenges. Sulfur compounds are known to act as catalyst poisons for transition metals like palladium. rsc.org Catalyst deactivation can occur through the formation of stable, non-catalytically active chelates between the sulfur atom and the metal center, thereby inhibiting the catalyst's ability to participate in the catalytic cycle. rsc.org The choice of ligands, precatalysts, and reaction conditions is therefore critical to mitigate these deactivating effects and achieve efficient coupling. nih.govresearchgate.net

Mechanisms of Functional Group Interconversions

Once formed, the carbonyl group and the adjacent alpha-carbons of this compound are sites of rich chemical reactivity.

Detailed Mechanisms of Nucleophilic Attack at the Carbonyl Center

The carbonyl group (C=O) is highly polarized, with the carbon atom bearing a partial positive charge and the oxygen a partial negative charge. libretexts.org This makes the carbonyl carbon an excellent electrophile, susceptible to attack by nucleophiles. masterorganicchemistry.com This reaction, known as nucleophilic addition, is a fundamental process for aldehydes and ketones. libretexts.org

The mechanism proceeds in two general steps:

Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com The hybridization of the carbonyl carbon changes from sp² to sp³. masterorganicchemistry.com

Protonation: The negatively charged alkoxide intermediate is then protonated, typically by the addition of a weak acid, to yield an alcohol product. libretexts.org

The reactivity of the ketone is influenced by both electronic and steric factors. Ketones are generally less reactive than aldehydes because the two adjacent alkyl groups are electron-donating (reducing the electrophilicity of the carbonyl carbon) and create more steric hindrance around the site of attack. libretexts.orgyoutube.com

| Step | Description | Key Feature |

|---|---|---|

| 1 | Nucleophile attacks the electrophilic carbonyl carbon. | Formation of a tetrahedral alkoxide intermediate. Carbon rehybridizes from sp² to sp³. libretexts.orgmasterorganicchemistry.com |

| 2 | Protonation of the alkoxide intermediate. | Formation of a neutral alcohol product. libretexts.org |

Mechanistic Aspects of Alpha-Halogenation Reactions

The carbon atoms adjacent to the carbonyl group (alpha-carbons) are also reactive. In the presence of an acid catalyst, ketones can undergo halogenation at the alpha-position. youtube.com This reaction proceeds through an enol intermediate. missouri.edulibretexts.org

The acid-catalyzed mechanism involves several distinct steps:

Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen by an acid, which forms a resonance-stabilized cation. jove.comjove.com

Enol Formation: A base (such as water or the conjugate base of the acid) removes a proton from the alpha-carbon, leading to the formation of an enol tautomer. libretexts.orgjove.com Kinetic studies show that this is typically the slow, rate-determining step of the reaction. missouri.edulibretexts.org

Nucleophilic Attack by the Enol: The electron-rich C=C double bond of the enol acts as a nucleophile and attacks an electrophilic halogen molecule (e.g., Br₂). youtube.comjove.com This step forms a new carbon-halogen bond at the alpha-position and results in a protonated ketone intermediate. libretexts.org

Deprotonation: A base removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final α-halo ketone product. missouri.edujove.com

Under acidic conditions, the reaction typically stops after a single halogenation because the electron-withdrawing halogen atom destabilizes the protonated intermediate required for further enol formation. jove.com

Elucidation of Catalytic Cycles

A catalytic cycle is a visual representation of the mechanism of a catalyzed reaction, showing the sequence of steps involving the catalyst. For the formation of this compound via a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura type), the cycle illustrates how the catalyst is regenerated after each turnover. capes.gov.brresearchgate.net

A generalized catalytic cycle for this type of ketone synthesis is depicted below:

| Step | Process | Description of Intermediates |

|---|---|---|

| I | Oxidative Addition | The active Pd(0) catalyst reacts with an acyl halide (R-CO-X) to form an acylpalladium(II) complex. The oxidation state of palladium changes from 0 to +2. capes.gov.br |

| II | Transmetalation | An organoboron reagent (Ar-B(OR)₂) transfers its aryl group (Ar) to the palladium center, forming a diorganopalladium(II) complex and displacing the halide and boronate groups. capes.gov.brillinois.edu |

| III | Reductive Elimination | The acyl (R-CO) and aryl (Ar) groups on the palladium complex couple to form the ketone product (R-CO-Ar). This step reduces the palladium back to its active Pd(0) state, allowing it to re-enter the catalytic cycle. capes.gov.br |

Mechanistic Insights into Ruthenium-Catalyzed Hydrogen Transfer Reactions

Ruthenium complexes are highly effective catalysts for the transfer hydrogenation of ketones to their corresponding alcohols. webofproceedings.org This process typically involves the transfer of a hydride and a proton from a hydrogen donor, such as 2-propanol, to the ketone. diva-portal.org The mechanism of this reaction can proceed through several pathways, primarily categorized as inner-sphere or outer-sphere mechanisms.

In an inner-sphere mechanism , the ketone substrate directly coordinates to the ruthenium metal center before the hydrogen transfer occurs. diva-portal.orgresearchgate.net This pathway often involves the formation of a metal alkoxide intermediate. diva-portal.org Conversely, an outer-sphere mechanism does not involve direct coordination of the ketone to the metal. Instead, the hydrogen transfer is believed to occur through a network of interactions, possibly within the solvent cage, without the substrate entering the primary coordination sphere of the ruthenium catalyst. diva-portal.orgdiva-portal.org

A prominent model for this transformation is the metal-ligand bifunctional mechanism, exemplified by Noyori's catalyst. diva-portal.orgacs.org In this concerted process, the ruthenium-hydride (Ru-H) bond donates a hydride to the carbonyl carbon of the ketone, while a proton is simultaneously transferred from a coordinated amine ligand to the carbonyl oxygen, proceeding through a six-membered ring transition state. diva-portal.org

The catalytic cycle generally begins with the generation of a coordinatively unsaturated ruthenium species from a precatalyst. webofproceedings.org This active species then reacts with a hydrogen donor like 2-propanol to form a ruthenium hydride. webofproceedings.org This hydride is the key intermediate that reduces the ketone, such as this compound, to the corresponding secondary alcohol, regenerating the catalyst for the next cycle. webofproceedings.org

Kinetic studies and isotopic labeling are crucial tools for elucidating these mechanisms. For instance, the measurement of kinetic isotope effects (KIE) by replacing hydrogen with deuterium (B1214612) can help identify the rate-determining step of the reaction. acs.org

Table 1: Key Mechanistic Pathways in Ruthenium-Catalyzed Ketone Hydrogenation

| Mechanistic Pathway | Description | Key Intermediates |

| Inner-Sphere | Ketone substrate coordinates directly to the Ruthenium center before hydrogen transfer. | Metal-alkoxide complexes |

| Outer-Sphere | Hydrogen transfer occurs without direct coordination of the ketone to the Ruthenium center. | Solvent-caged species |

| Metal-Ligand Bifunctional | Concerted transfer of a hydride from the metal and a proton from a ligand to the ketone. | Six-membered ring transition state |

Understanding Copper/TEMPO-Catalyzed Aerobic Oxidations in the context of ketone synthesis

The synthesis of ketones, including this compound, can be efficiently achieved through the aerobic oxidation of secondary alcohols. The combination of a copper catalyst and the stable nitroxyl (B88944) radical 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) has proven to be a versatile and practical system for this transformation using molecular oxygen as the ultimate oxidant. acs.orgrsc.org

The mechanism of Cu/TEMPO-catalyzed aerobic oxidation is generally understood to proceed through a two-stage catalytic cycle. acs.orgnih.gov

Catalyst Oxidation: The cycle begins with the aerobic oxidation of the reduced forms of the catalyst, which are typically Cu(I) and the hydroxylamine (B1172632) TEMPO-H. acs.orgnih.gov Molecular oxygen oxidizes a Cu(I) species, often proposed to proceed via a binuclear Cu₂O₂ intermediate, to generate Cu(II). acs.org

Substrate Oxidation: The active Cu(II) species and the TEMPO radical then mediate the oxidation of the alcohol. acs.org This stage is thought to involve the formation of a Cu(II)-alkoxide intermediate. acs.org Subsequently, a hydrogen atom is abstracted from the alcohol's carbinol carbon by TEMPO, leading to the formation of the ketone product, Cu(I), and TEMPO-H. nih.gov

Additives such as 2,2'-bipyridine (B1663995) (bpy) and N-methylimidazole (NMI) play crucial roles in the catalytic system. nih.govnih.gov Bpy acts as a ligand that modulates the redox potential of the copper center, while NMI can function as both a ligand and a base. nih.govnih.gov Spectroscopic methods like Electron Paramagnetic Resonance (EPR) and UV-visible spectroscopy are instrumental in identifying the resting state of the catalyst and tracking the speciation of copper during the reaction. acs.orgnih.gov

Table 2: Key Stages in Copper/TEMPO-Catalyzed Aerobic Alcohol Oxidation

| Stage | Description | Key Species Involved |

| Catalyst Oxidation | Re-oxidation of the catalyst by molecular oxygen. | Cu(I), TEMPO-H, O₂, Cu(II) |

| Substrate Oxidation | Oxidation of the alcohol to a ketone mediated by the active catalyst. | Cu(II), TEMPO, Alcohol, Cu(II)-alkoxide |

Derivatives and Analogs of Cyclopentyl 2 Thiomethylphenyl Ketone: Synthesis and Research Applications

Synthesis of Alpha-Substituted Ketone Derivatives

The presence of a ketone functional group in Cyclopentyl 2-thiomethylphenyl ketone allows for a variety of alpha-substitution reactions, enabling the introduction of diverse functional groups that can modulate the compound's properties.

Halogenated Analogs for Further Functionalization

Alpha-halogenation of ketones is a well-established transformation in organic synthesis, providing a versatile handle for subsequent nucleophilic substitution reactions. wikipedia.orglibretexts.org This process can typically be achieved under either acidic or basic conditions. wikipedia.org

In an acidic medium, the reaction proceeds through an enol intermediate. The ketone is first protonated, followed by tautomerization to the enol form. The electron-rich double bond of the enol then attacks a halogen molecule (e.g., Br₂, Cl₂) to yield the alpha-halogenated ketone. libretexts.org For an unsymmetrical ketone like this compound, halogenation in an acidic environment is expected to occur at the more substituted alpha-carbon of the cyclopentyl ring due to the preferential formation of the more stable trisubstituted enol.

Under basic conditions, the reaction involves the formation of an enolate ion. A base abstracts an alpha-proton, and the resulting enolate attacks the halogen. This method is generally less selective for unsymmetrical ketones and can lead to polyhalogenation. wikipedia.org

Table 1: Potential Halogenating Agents for Alpha-Halogenation

| Halogenating Agent | Conditions | Notes |

| Bromine (Br₂) in Acetic Acid | Acid-catalyzed | Commonly used for selective monobromination. libretexts.org |

| N-Bromosuccinimide (NBS) | Radical initiator or acid catalyst | A milder alternative to elemental bromine. |

| Sulfuryl chloride (SO₂Cl₂) | Free radical initiator | Used for alpha-chlorination. |

| Iodine (I₂) with an oxidizing agent | Acidic conditions | For the introduction of iodine at the alpha position. nih.gov |

These halogenated derivatives serve as crucial intermediates for introducing a wide array of functionalities.

Aminated Derivatives via Nucleophilic Substitution

The alpha-halogenated analogs of this compound are precursors for the synthesis of aminated derivatives through nucleophilic substitution. nih.govnih.gov The carbon-halogen bond is susceptible to attack by various nitrogen nucleophiles, leading to the formation of alpha-amino ketones.

A common approach involves the direct reaction of the alpha-bromo ketone with a primary or secondary amine. organic-chemistry.org This reaction is often carried out in a suitable solvent in the presence of a base to neutralize the hydrogen halide byproduct. The choice of amine allows for the introduction of a wide variety of substituents at the alpha-position.

Table 2: Examples of Aminating Agents for Nucleophilic Substitution

| Aminating Agent | Resulting Derivative |

| Ammonia | Primary alpha-amino ketone |

| Primary Amines (e.g., methylamine, benzylamine) | Secondary alpha-amino ketone |

| Secondary Amines (e.g., dimethylamine, piperidine) | Tertiary alpha-amino ketone |

| Azide salts (e.g., sodium azide) | Alpha-azido ketone (can be reduced to primary amine) |

The synthesis of chiral alpha-amino ketones is an area of significant interest, and various asymmetric amination strategies have been developed. rsc.org

Modifications of the Thiomethylphenyl Moiety

The 2-thiomethylphenyl group offers another site for structural modification, allowing for changes in the electronic and steric properties of the molecule.

Synthesis of Sulfoxide (B87167) and Sulfone Derivatives

The sulfur atom in the thiomethyl group can be selectively oxidized to form the corresponding sulfoxide and sulfone derivatives. organic-chemistry.orgorganic-chemistry.org This transformation significantly alters the polarity and hydrogen bonding capabilities of the molecule.

The oxidation of sulfides to sulfoxides can be achieved using a variety of oxidizing agents. Mild oxidants are typically employed to prevent over-oxidation to the sulfone. Common reagents include hydrogen peroxide in acetic acid, meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate. nih.gov

Further oxidation of the sulfoxide, or direct oxidation of the sulfide (B99878) with stronger oxidizing agents, yields the sulfone. Reagents such as potassium permanganate (B83412) or excess hydrogen peroxide can be used for this purpose. researchgate.net

Table 3: Oxidizing Agents for Sulfide Oxidation

| Oxidizing Agent | Product |

| Hydrogen Peroxide (controlled stoichiometry) | Sulfoxide nih.gov |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide |

| Sodium Periodate (NaIO₄) | Sulfoxide |

| Potassium Permanganate (KMnO₄) | Sulfone researchgate.net |

| Hydrogen Peroxide (excess) | Sulfone researchgate.net |

Exploration of Diverse Aryl Ring Substitutions and their Electronic Effects

Introducing substituents onto the phenyl ring of the thiomethylphenyl moiety can systematically tune the electronic properties of the entire molecule. The synthesis of such analogs would likely start from appropriately substituted 2-aminothiophenol (B119425) derivatives. mdpi.com

Table 4: Potential Aryl Ring Substituents and their Electronic Effects

| Substituent | Electronic Effect | Potential Influence |

| Methoxy (-OCH₃) | Electron-donating | May increase electron density on the aromatic ring. |

| Methyl (-CH₃) | Electron-donating | Similar to methoxy, but with a weaker effect. |

| Chloro (-Cl) | Electron-withdrawing (inductive), Electron-donating (resonance) | Can alter the overall electronic character depending on position. |

| Nitro (-NO₂) | Strong electron-withdrawing | Decreases electron density on the aromatic ring. nih.gov |

| Trifluoromethyl (-CF₃) | Strong electron-withdrawing | Significantly reduces electron density. |

The synthesis of these substituted analogs would provide a basis for structure-activity relationship (SAR) studies in various research contexts.

Exploration of Homologs and Isomers

The synthesis and study of homologs and isomers of this compound can provide valuable insights into the impact of steric bulk and the relative positioning of functional groups on the compound's properties.